

# 3-Ethoxy-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethoxy-4-methoxybenzaldehyde**

Cat. No.: **B045797**

[Get Quote](#)

Application Notes & Protocols for Researchers and Drug Development Professionals

## Introduction

**3-Ethoxy-4-methoxybenzaldehyde** is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> Its chemical structure, featuring ethoxy and methoxy groups on the benzene ring, makes it a valuable precursor for creating complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the use of **3-ethoxy-4-methoxybenzaldehyde** as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-ethoxy-4-methoxybenzaldehyde** is essential for its proper handling, storage, and application in synthetic chemistry.

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 1131-52-8                                      | [2]       |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> | [2]       |
| Molecular Weight  | 180.20 g/mol                                   | [2]       |
| Appearance        | White to yellow crystalline powder or chunks   | [1]       |
| Melting Point     | 51-53 °C                                       | [3]       |
| Boiling Point     | 155 °C at 10 mmHg                              | [3]       |
| Purity            | ≥99.0%                                         | [1]       |
| Solubility        | Soluble in methanol                            | [3]       |

## Application in Pharmaceutical Synthesis: Apremilast

**3-Ethoxy-4-methoxybenzaldehyde** is a key starting material in the synthesis of Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[4][5] The synthesis involves a multi-step process, which is outlined in the experimental protocols below.

## Experimental Protocols

### Protocol 1: Synthesis of **3-Ethoxy-4-methoxybenzaldehyde**

This protocol describes the synthesis of the title compound from isovanillin.

#### Materials:

- Isovanillin
- Sodium hydroxide (NaOH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Ethyl bromide (Bromoethane)

- Phase transfer catalyst (e.g., Tetrabutylammonium fluoride or Benzyltriethylammonium chloride)
- Water

**Procedure:**

- In a suitable reaction flask, dissolve the base (sodium hydroxide or potassium carbonate) in water.<sup>[5]</sup>
- Add isovanillin and the phase transfer catalyst to the solution.<sup>[5]</sup>
- While stirring, add ethyl bromide to the reaction mixture.<sup>[5]</sup>
- Continue stirring at room temperature (approximately 25°C) for 4 hours.<sup>[5]</sup>
- After the reaction is complete, the solid product is collected by suction filtration.<sup>[5]</sup>
- The resulting off-white solid powder of **3-ethoxy-4-methoxybenzaldehyde** is then dried.<sup>[5]</sup>

**Quantitative Data for Synthesis of **3-Ethoxy-4-methoxybenzaldehyde**:**

| Starting Material | Reagents                                                                                                       | Reaction Conditions | Yield | Purity | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------|---------------------|-------|--------|-----------|
| 500g Isovaniillin | 157g NaOH,<br>120g Tetrabutylammonium fluoride, 537g Ethyl bromide,<br>1500ml Water                            | 25°C, 4 hours       | 96.1% | 99.9%  | [3][5]    |
| 500g Isovaniillin | 157g NaOH,<br>104g Benzyltriethyl ammonium chloride,<br>537g Ethyl bromide,<br>1500ml Water                    | 25°C, 4 hours       | 94.8% | 99.9%  | [5]       |
| 500g Isovaniillin | 542g K <sub>2</sub> CO <sub>3</sub> ,<br>120g Tetrabutylammonium fluoride, 537g Ethyl bromide,<br>1500ml Water | 25°C, 4 hours       | 95.1% | 99.8%  | [5]       |

#### Protocol 2: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from **3-Ethoxy-4-methoxybenzaldehyde**

This protocol outlines a general pathway for the synthesis of a key chiral intermediate for Apremilast, starting from **3-ethoxy-4-methoxybenzaldehyde**. Specific reagents and conditions can vary based on the chosen synthetic route, often involving the use of chiral auxiliaries or asymmetric synthesis techniques.[6][7]

### General Steps:

- Formation of an Imine or Enamine: **3-Ethoxy-4-methoxybenzaldehyde** is reacted with a chiral auxiliary, such as (R)-(+)-tert-butylsulfinamide or (S)- $\alpha$ -methylbenzylamine, to form a chiral imine.[6]
- Nucleophilic Addition: The lithium anion of dimethyl sulfone is added to the chiral imine.[6]
- Hydrolysis/Reduction: The resulting intermediate is then hydrolyzed or reduced to yield the desired chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[8]

### Protocol 3: Synthesis of Apremilast

This protocol describes the final condensation step to produce Apremilast.

#### Materials:

- (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (or its salt, e.g., N-acetyl-L-leucine salt)
- 3-Acetamidophthalic anhydride
- Solvent (e.g., Acetonitrile, Acetic Acid)

#### Procedure:

- A solution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 3-acetamidophthalic anhydride in the chosen solvent is prepared.[9]
- The reaction mixture is heated to reflux and maintained for several hours.[9]
- The solvent is removed under reduced pressure.[9]
- The residue is worked up, which may involve pH adjustment with a saturated sodium bicarbonate solution and extraction with an organic solvent like ethyl acetate.[9]
- The organic layer is concentrated to yield crude Apremilast.[9]

- The crude product is then purified by recrystallization from a suitable solvent mixture (e.g., acetone and ethanol).[9][10]

Quantitative Data for Apremilast Synthesis and Purification:

| Step         | Starting Materials                                                                                                         | Key Reagents    | Yield                              | Purity        | Reference |
|--------------|----------------------------------------------------------------------------------------------------------------------------|-----------------|------------------------------------|---------------|-----------|
| Condensation | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine<br>N-acetyl-L-leucine salt,<br>3-Azetamidophthalic anhydride | Acetonitrile    | -                                  | 99% (initial) | [9]       |
| Purification | Crude Apremilast                                                                                                           | Acetone/Ethanol | 73% (after first crystallization)  | 99.5%         | [10]      |
| Purification | Apremilast from first crystallization                                                                                      | Acetone/Ethanol | 90% (after second crystallization) | 99.85%        | [10]      |

## Mechanism of Action and Signaling Pathway

Apremilast functions by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[11] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes.[12] The overall effect is a downregulation of pro-inflammatory mediators and an upregulation of anti-inflammatory mediators.[4]

## Signaling Pathway of Apremilast

[Click to download full resolution via product page](#)

Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory responses.

## Experimental Workflow

The overall workflow from the starting material, **3-ethoxy-4-methoxybenzaldehyde**, to the final active pharmaceutical ingredient, Apremilast, involves a series of synthetic and purification steps.

### Workflow for Apremilast Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **3-ethoxy-4-methoxybenzaldehyde** to pure Apremilast.

## Conclusion

**3-Ethoxy-4-methoxybenzaldehyde** is a versatile and indispensable intermediate in the pharmaceutical industry. Its application in the synthesis of Apremilast highlights its importance

in the development of modern therapeutics for inflammatory diseases. The protocols and data presented in this document provide a valuable resource for researchers and professionals involved in drug discovery and development, facilitating the efficient and high-purity synthesis of Apremilast and other related compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [innospk.com](http://innospk.com) [innospk.com]
- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 4. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 7. [patentimages.storage.googleapis.com](http://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- 8. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 9. [patentimages.storage.googleapis.com](http://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- 10. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 11. [otezlapro.com](http://otezlapro.com) [otezlapro.com]
- 12. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- To cite this document: BenchChem. [3-Ethoxy-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b045797#3-ethoxy-4-methoxybenzaldehyde-as-a-pharmaceutical-intermediate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)